Array ( [bid] => 3145984 ) Buy 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one | 586373-58-2

4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one

Catalog No.
S3434093
CAS No.
586373-58-2
M.F
C12H9F2NO2
M. Wt
237.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one

CAS Number

586373-58-2

Product Name

4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one

IUPAC Name

4-[(2,4-difluorophenyl)methoxy]-1H-pyridin-2-one

Molecular Formula

C12H9F2NO2

Molecular Weight

237.2 g/mol

InChI

InChI=1S/C12H9F2NO2/c13-9-2-1-8(11(14)5-9)7-17-10-3-4-15-12(16)6-10/h1-6H,7H2,(H,15,16)

InChI Key

XMNRIBBTZMOLDH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)COC2=CC(=O)NC=C2

Canonical SMILES

C1=CC(=C(C=C1F)F)COC2=CC(=O)NC=C2

4-(2,4-Difluorobenzyloxy)-1H-pyridin-2-one is an organic compound characterized by its unique structure that includes a pyridinone core substituted with a difluorobenzyloxy group. Its molecular formula is C12H9F2NO2, and it has a molecular weight of 237.21 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing therapeutic agents.

The compound can undergo various chemical transformations typical of pyridinones, including nucleophilic substitutions and coupling reactions. For instance, it can react with electrophiles due to the electron-rich nature of the pyridine nitrogen. Additionally, the difluorobenzyloxy moiety can participate in reactions such as halogenation or alkylation, allowing for further functionalization of the molecule .

Research indicates that 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one exhibits significant biological activity. It has been implicated in the inhibition of specific kinases, which are critical in various signaling pathways associated with inflammation and cancer. The compound's analogs have shown promise in treating inflammatory diseases by modulating p38 mitogen-activated protein kinase activity .

Synthesis of 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one typically involves several steps:

  • Formation of the Pyridinone Core: The initial step often involves cyclization reactions to form the pyridinone structure from appropriate precursors.
  • Substitution with Difluorobenzyloxy Group: This can be achieved through nucleophilic substitution reactions where the difluorobenzyl halide reacts with the pyridinone.
  • Purification: Final products are usually purified using techniques such as recrystallization or chromatography .

The compound has potential applications in pharmacology due to its biological activity. It is being explored as a lead compound for developing anti-inflammatory drugs and may also find use in cancer therapy due to its kinase inhibition properties. Furthermore, it serves as a building block in organic synthesis for creating more complex molecules .

Interaction studies have shown that 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one interacts with various biological targets, particularly kinases involved in inflammatory pathways. These studies often utilize techniques such as molecular docking and biochemical assays to elucidate binding affinities and mechanisms of action .

Several compounds share structural similarities with 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, each exhibiting unique properties:

Compound NameStructureKey Features
3-Bromo-4-(2,4-difluorobenzyloxy)-6-methyl-1-(pyridin-4-yl)pyridin-2(1H)-oneStructureContains bromine substitution; potential for enhanced biological activity
3-(4-(2,4-Difluorobenzyloxy)-3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide-Known for therapeutic applications against inflammation; structurally complex
3-Bromo-4-(benzyloxy)-1H-pyridin-2-one-Lacks fluorine substituents; simpler structure but similar core functionality

The uniqueness of 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one lies in its specific difluoro substitution pattern and its potential for diverse modifications, making it a versatile scaffold in drug design .

The synthesis of 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one represents a significant challenge in heterocyclic chemistry, requiring the strategic formation of both the pyridinone core and the difluorobenzyloxy substituent [2]. This compound incorporates a pyridinone scaffold substituted with a difluorobenzyloxy group, making it notable for its potential applications in medicinal chemistry . The synthetic approaches to such compounds typically involve either sequential functional group transformations or convergent strategies that combine pre-formed building blocks [3] [6].

Nucleophilic Aromatic Substitution Approaches for Benzyloxy Linkage Formation

Nucleophilic aromatic substitution represents the primary methodology for establishing the benzyloxy linkage in difluorobenzyloxy-substituted pyridinones [4] [20]. The mechanism typically follows either a classical addition-elimination pathway for activated aromatic systems or a direct nucleophilic displacement when employing benzyl halides [21] [22].

Williamson Ether Synthesis Methodology

The Williamson ether synthesis provides the most straightforward approach for benzyloxy linkage formation [20] [21]. This methodology involves the nucleophilic substitution of a primary alkyl halide by an alkoxide ion through a bimolecular nucleophilic substitution mechanism [22]. In the context of difluorobenzyloxy-substituted pyridinones, the reaction proceeds between a deprotonated hydroxypyridine or pyridinone and 2,4-difluorobenzyl halides [25].

The reaction conditions typically require strong bases such as potassium carbonate or sodium hydride to generate the alkoxide nucleophile [21] [27]. Polar aprotic solvents including dimethylformamide and dimethyl sulfoxide are preferred to enhance nucleophilicity and suppress elimination reactions [24] [27]. Temperature ranges from room temperature to 100 degrees Celsius, with higher temperatures favoring faster reaction rates but potentially increasing side product formation [20].

Direct Nucleophilic Aromatic Substitution

Direct nucleophilic aromatic substitution offers an alternative approach when employing activated aromatic fluorides [4] [25]. This mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by elimination of a leaving group [4]. The presence of electron-withdrawing groups such as fluorine atoms facilitates this process by stabilizing the intermediate anionic complex [17].

Research by Henderson and coworkers demonstrated the utility of nucleophilic aromatic substitution for carbohydrate-aryl ether formation, utilizing potassium hexamethyldisilazide as a strong base [25]. The protocol showed excellent regioselectivity and functional group tolerance, producing target compounds in good to excellent yields [25]. Temperature requirements typically range from 80 to 140 degrees Celsius, depending on the electronic nature of the aromatic substrate [15].

Cesium Carbonate-Mediated Coupling

Cesium carbonate-mediated coupling represents a mild alternative for benzyloxy linkage formation [14]. This approach utilizes cesium carbonate as both a base and a phase-transfer catalyst, enabling efficient nucleophilic substitution under relatively mild conditions [14]. The reaction proceeds through in situ generation of the pyridinone alkoxide, which subsequently undergoes nucleophilic displacement of the benzyl halide [14].

The methodology demonstrates particular utility with acetonitrile as solvent under reflux conditions [14]. Yields are typically good, ranging from 54 to 96 percent depending on substrate electronics and reaction conditions [2]. The advantage of this approach lies in its operational simplicity and convenient work-up procedures [14].

MethodNucleophileElectrophileMechanismConditionsTemperatureAdvantages
Williamson Ether SynthesisPyridinone alkoxide2,4-Difluorobenzyl halideBimolecular nucleophilic substitutionBase, Polar aprotic solventRoom temperature to 100°CHigh yields, mild conditions [20] [21]
Nucleophilic Aromatic SubstitutionHydroxypyridine/pyridinoneActivated aryl fluorideAddition-eliminationStrong base, Elevated temperature80-140°CFunctional group tolerance, regioselective [25]
Cesium Carbonate Mediated CouplingPyridinone anionBenzyl halideBimolecular nucleophilic substitutionCesium carbonate, Acetonitrile, RefluxReflux conditionsGood yields, convenient work-up [14]

The molecular basis for kinase inhibition by 4-benzyloxy-pyridinone derivatives centers on their ability to form critical hydrogen bonding networks within the adenosine triphosphate binding pocket. The pyridinone core serves as both a hydrogen bond donor through its amide nitrogen and an acceptor through the carbonyl oxygen, creating a bidentate interaction pattern that mimics the natural adenine base of adenosine triphosphate [1] [2].

The benzyloxy substituent at the 4-position provides additional molecular recognition elements through aromatic interactions and hydrophobic contacts within the kinase active site. Research demonstrates that aromatic rings function as crucial molecular determinants for protein kinase inhibitor recognition, with these π-interactions contributing significantly to binding affinity alongside traditional hydrogen bonding [3]. The difluorobenzyl modification introduces electronegative fluorine atoms that can participate in halogen bonding interactions, further enhancing the specificity and potency of kinase engagement [4].

Mitogen-Activated Protein Kinase Pathway Modulation

The mitogen-activated protein kinase signaling cascade represents one of the primary targets for 4-benzyloxy-pyridinone derivatives. These compounds demonstrate particular efficacy against p38 mitogen-activated protein kinase, a stress-activated kinase that regulates inflammatory cytokine production and cellular stress responses [5] [6].

Structural analysis reveals that pyridinone-based inhibitors engage the p38 mitogen-activated protein kinase hinge region through a characteristic dual hydrogen bond pattern. The pyridinone nitrogen forms a hydrogen bond with the backbone carbonyl of glycine 110, while the carbonyl oxygen accepts a hydrogen bond from the amide nitrogen of methionine 109 [6] [7]. This interaction pattern closely resembles that observed with established p38 inhibitors such as SB203580, which utilizes a pyridine ring to achieve similar hinge region contacts.

The selectivity of 4-benzyloxy-pyridinone derivatives for p38 mitogen-activated protein kinase over other mitogen-activated protein kinase family members stems from unique residue differences in the adenosine triphosphate binding pocket. A single amino acid difference between p38 and other mitogen-activated protein kinases, specifically threonine 106 in p38 versus larger residues in extracellular signal-regulated kinase and c-Jun N-terminal kinase, creates a size-restricted binding environment that favors pyridinone binding [6].

Pyridinone derivatives targeting the mitogen-activated protein kinase pathway exhibit potent inhibition of inflammatory mediator production. The 3,4-dihydropyrido[3,2-d]pyrimidine scaffold, structurally related to benzyloxy-pyridinones, demonstrates unprecedented selectivity toward p38 over closely related kinases [8]. These compounds effectively reduce interleukin-1β and tumor necrosis factor-α production, making them valuable therapeutic agents for inflammatory diseases.

Bruton Tyrosine Kinase Binding Dynamics

Bruton tyrosine kinase represents another significant target for 4-benzyloxy-pyridinone derivatives, particularly in the context of B-cell malignancies and autoimmune disorders. The binding dynamics of inhibitors to Bruton tyrosine kinase are complex and depend critically on the specific regions of the adenosine triphosphate binding site that are occupied [9] [10].

Research demonstrates that Bruton tyrosine kinase inhibitors can be classified into three distinct categories based on their binding modes: back-pocket binders, H3 pocket binders, and hinge-only binders [9]. Each binding mode produces different functional consequences despite achieving similar levels of Bruton tyrosine kinase autophosphorylation inhibition.

Back-pocket and H3 pocket binding inhibitors effectively suppress both Bruton tyrosine kinase kinase activity and downstream signaling events, including calcium mobilization and phospholipase C gamma 2 activation. In contrast, hinge-only binders, while potently inhibiting Bruton tyrosine kinase autophosphorylation, fail to effectively block calcium mobilization and phospholipase C gamma 2 activation [9] [10].

The molecular basis for these differential effects involves the kinase activity-independent functions of Bruton tyrosine kinase. Structural studies reveal that the T474M mutation in Bruton tyrosine kinase, which confers resistance to certain inhibitors, alters the activation loop dynamics and brings the aspartate-phenylalanine-glycine motif closer to the adenosine triphosphate binding site [11]. This conformational change facilitates adenosine triphosphate stability and enhances kinase activation, demonstrating the importance of precise molecular interactions in Bruton tyrosine kinase regulation.

The 4-benzyloxy-pyridinone scaffold, with its hydrogen bonding capabilities and aromatic features, is well-positioned to engage multiple regions of the Bruton tyrosine kinase active site. The pyridinone core can form hinge region contacts, while the benzyloxy substituent can extend into hydrophobic pockets, potentially achieving the multi-site binding required for effective Bruton tyrosine kinase inhibition.

Formyl Peptide Receptor Agonism in Immune Regulation

The formyl peptide receptor family represents a unique class of G-protein coupled receptors that play crucial roles in innate immunity and inflammatory responses. 4-Benzyloxy-pyridinone derivatives have emerged as potent agonists of formyl peptide receptor 2, demonstrating significant therapeutic potential in inflammatory diseases such as rheumatoid arthritis [12] [13] [14].

Formyl peptide receptor 2 differs from formyl peptide receptor 1 in its ligand recognition profile, exhibiting lower affinity for N-formyl peptides but accommodating a much broader range of endogenous and synthetic agonists [15] [16]. This promiscuous binding behavior makes formyl peptide receptor 2 an attractive target for small molecule intervention, as it can respond to diverse chemical scaffolds including pyridinone derivatives.

The structural basis for formyl peptide receptor 2 agonism by pyridinone compounds involves deep penetration into the receptor binding pocket, with the ligand adopting conformations that activate G-protein signaling cascades [17]. Crystal structure analysis of formyl peptide receptor 2 bound to the peptide agonist WKYMVm reveals a binding pocket bordered by the N-terminus, extracellular loops, and transmembrane helices III, V, VI, and VII [17].

Pyridinone derivatives engage formyl peptide receptor 2 through multiple interaction modes. The 4-bromophenylacetamide substituent, found to be essential for activity in pyridinone formyl peptide receptor agonists, forms hydrophobic contacts within the receptor binding pocket [12] [14]. The pyridinone core itself contributes hydrogen bonding interactions with polar residues, while aromatic substituents engage in π-π stacking interactions with receptor aromatic residues.

The most potent pyridinone formyl peptide receptor 2 agonist reported, compound 2a (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide), demonstrates 10-fold selectivity for formyl peptide receptor 2 over formyl peptide receptor 1, with an EC50 value of 120 nM [14]. This selectivity profile is therapeutically advantageous, as formyl peptide receptor 2 activation can promote anti-inflammatory responses and resolution of inflammation.

In vivo studies demonstrate that pyridinone formyl peptide receptor agonists effectively control pain hypersensitivity in animal models of rheumatoid arthritis. Treatment with compound AMC3 at 30 mg/kg completely reversed pain behaviors, demonstrating the therapeutic potential of this mechanism [18]. The anti-inflammatory effects are mediated through formyl peptide receptor 2-dependent enhancement of neutrophil apoptosis and subsequent efferocytosis, processes that are essential for inflammation resolution.

The dual nature of formyl peptide receptor 2 signaling, capable of both pro-inflammatory and anti-inflammatory responses depending on the specific ligand and cellular context, makes ligand design critical [15] [18]. Pyridinone derivatives appear to preferentially activate the pro-resolving pathways, making them valuable therapeutic agents for chronic inflammatory conditions where traditional anti-inflammatory approaches have proven insufficient.

XLogP3

1.6

Dates

Last modified: 08-19-2023

Explore Compound Types